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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022

Introduction

Fosgonimeton (ATH-1017) is a small molecule prodrug designed as a positive modulator of
the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Its active metabolite, fosgo-AM,
enhances the binding of HGF to its receptor, the MET tyrosine kinase, thereby promoting
downstream signaling cascades crucial for neuronal health, survival, and regeneration.
Dysregulation of the HGF/MET pathway has been implicated in the pathophysiology of
neurodegenerative diseases, making it a promising therapeutic target.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent
Assay (ELISA) to quantify the phosphorylation of the MET receptor at tyrosine residues 1234
and 1235. This assay is a critical tool for characterizing the mechanism of action of
Fosgonimeton and its active metabolite, enabling researchers to assess the compound's
ability to modulate HGF-induced MET activation in a cellular context.

Data Presentation

The following table summarizes representative quantitative data from a MET phosphorylation
ELISA study investigating the effect of Fosgonimeton's active metabolite (fosgo-AM) on HGF-
induced MET phosphorylation in HEK293 cells. Raw absorbance signals from the ELISA are
typically scaled for clarity, with the sub-saturating HGF concentration set as the baseline and
the saturating HGF concentration as the maximum response.[1]

Table 1: Dose-Response of fosgo-AM on HGF-Induced MET Phosphorylation
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HGF fosgo-AM Fold Change
Treatment . . Scaled pMET
Concentration  Concentration vs. HGF (1
Group Response
(ng/mL) (nM) ng/mL)
Vehicle Control 0 0 0.1 0.1
HGF (Sub-
_ 1 0 1.0 1.0
saturating)
HGF (Saturating) 10 0 10.0 10.0
HGF + fosgo-AM 1 0.01 25 2.5
HGF + fosgo-AM 1 0.1 4.8 4.8
HGF + fosgo-AM 1 1 7.2 7.2
HGF + fosgo-AM 1 10 9.5 9.5
HGF + fosgo-AM 1 100 9.8 9.8

Note: The scaled pMET response is normalized where 1 ng/mL HGF equals a response of 1

and 10 ng/mL HGF equals a response of 10.[1] This allows for the comparison of the

potentiating effect of fosgo-AM at a sub-saturating concentration of HGF.

Mandatory Visualizations
HGF/MET Signaling Pathway with Fosgonimeton

Modulation
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Caption: HGF/MET signaling pathway modulated by Fosgonimeton's active metabolite.

MET Phosphorylation ELISA Workflow
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Cell Preparation & Treatment

1. Seed HEK293 cells in 6-well plates

|

2. Serum-starve cells for at least 8 hours

!

(3. Treat with HGF +/- fosgo-AM for 15 minutes)

Lysate Preparation

(4. Lyse cells with ice-cold RIPA buffer + phosphatase inhib\mrs)

!

5. Centrifuge to clear cell debris

(6. Normalize protein concentration using BCA assay)

ELISA Protocol
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le<—

E}. Incubate for 2 hours at room !empera!ure)
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(16‘ Add TMB substrate and mcubate)

17. Add stop solution

18. Read absorbance at 450 nm
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Caption: Experimental workflow for the MET Phosphorylation ELISA.
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Experimental Protocols

MET Phosphorylation Sandwich ELISA Protocol

This protocol is adapted from studies investigating the effect of Fosgonimeton's active
metabolite (fosgo-AM) on HGF-induced MET phosphorylation.[1]

1. Materials and Reagents
e Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573).[1]

e Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum
(FBS), Serum-free DMEM with 0.1% FBS.[1]

e Reagents:
o Recombinant Human HGF Protein (R&D Systems).
o Fosgonimeton active metabolite (fosgo-AM).
o RIPA Lysis Buffer.
o Phosphatase Inhibitor Cocktail (e.g., PhosphataseArrest, G-Biosciences).
o BCA Protein Assay Kit.

o Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit (e.g., Cell Signaling Technology,
#7227C).

e Equipment:

o 6-well polystyrene-treated cell culture plates.

o

Humidified incubator (37°C, 5% CO2).

(¢]

Microplate reader capable of measuring absorbance at 450 nm.

[¢]

Refrigerated centrifuge.
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. Cell Culture and Treatment

Culture HEK293 cells in DMEM supplemented with 10% FBS in a humidified incubator at
37°C and 5% CO2.

Seed the cells into 6-well plates and grow until they reach approximately 90% confluency.

Aspirate the growth medium and replace it with serum-free DMEM. Incubate for at least 8
hours to starve the cells.

Prepare treatment solutions of recombinant HGF with or without varying concentrations of
fosgo-AM in DMEM containing 0.1% FBS.

Aspirate the serum-free medium from the cells and add the treatment solutions to the wells
in triplicate.

Incubate the plates for 15 minutes at 37°C.

. Lysate Preparation

After treatment, place the 6-well plates on ice and aspirate the treatment medium.

Wash the cells once with ice-cold PBS.

Add 180 pL of ice-cold RIPA buffer supplemented with a phosphatase inhibitor to each well.

Incubate on ice for 15 minutes, scraping the cells to ensure complete lysis.

Transfer the lysates to microcentrifuge tubes and centrifuge at 16,000 x g for 15 minutes at
4°C to pellet cell debris.

Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.

Determine the total protein concentration of each lysate using a BCA assay according to the
manufacturer's instructions. This is crucial for normalizing the samples before loading them
into the ELISA plate.

. ELISA Procedure
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Perform the following steps according to the manufacturer's instructions for the selected
Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit.

 Dilute the cell lysates to the same protein concentration in the sample diluent buffer provided
with the kit.

e Add 100 pL of the diluted lysates, standards, and controls to the appropriate wells of the anti-
MET antibody-coated 96-well plate.

e Cover the plate and incubate for 2 hours at room temperature.

o Aspirate the contents of the wells and wash the plate four times with the provided wash
buffer.

e Add 100 pL of the detection antibody (anti-phospho-MET Tyr1234/1235) to each well.

o Cover the plate and incubate for 1 hour at room temperature.

o Aspirate and wash the plate as described in step 4.

e Add 100 pL of HRP-conjugated secondary antibody to each well.

o Cover the plate and incubate for 30 minutes at room temperature.

o Aspirate and wash the plate as described in step 4.

e Add 100 pL of TMB substrate to each well and incubate in the dark for approximately 10-30
minutes, or until a color change is observed.

e Add 100 pL of stop solution to each well to terminate the reaction. The color will change from
blue to yellow.

» Read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

e Subtract the average absorbance of the blank wells from all other absorbance readings.
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o Generate a standard curve by plotting the absorbance values of the standards against their
known concentrations.

» Determine the concentration of phosphorylated MET in each sample by interpolating from
the standard curve.

o For studies like those involving Fosgonimeton, raw absorbance signals can be scaled. For
example, the signal from cells treated with a sub-saturating dose of HGF (e.g., 1 ng/mL) can
be set to a value of 1, and the signal from a saturating dose (e.g., 10 ng/mL) can be set to
10. The signals from the co-treatment of HGF and fosgo-AM are then scaled accordingly to
visualize the potentiation effect.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
differences between treatment groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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